molecular formula C13H22N4O2S B6453466 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane CAS No. 2549019-31-8

1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane

Cat. No.: B6453466
CAS No.: 2549019-31-8
M. Wt: 298.41 g/mol
InChI Key: XSFGIXWAJRXPPW-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane is a synthetic organic compound that features a unique combination of a cyclopropane ring, a sulfonyl group, and a diazepane ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopropanesulfonyl chloride, which is then reacted with 1,4-diazepane under basic conditions to form the sulfonylated diazepane intermediate. This intermediate is subsequently reacted with 2-(1H-pyrazol-1-yl)ethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: N-alkylated or N-acylated diazepane derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane can be used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Industry: In the chemical industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulfonyl group and the diazepane ring are likely to play key roles in these interactions, possibly through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

  • 1-(Cyclopropanesulfonyl)-4-[2-(1H-imidazol-1-yl)ethyl]-1,4-diazepane
  • 1-(Cyclopropanesulfonyl)-4-[2-(1H-triazol-1-yl)ethyl]-1,4-diazepane

Uniqueness: Compared to similar compounds, 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane is unique due to the presence of the pyrazole ring, which can confer different electronic and steric properties. This uniqueness can affect its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(2-pyrazol-1-ylethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c18-20(19,13-3-4-13)17-8-2-6-15(10-12-17)9-11-16-7-1-5-14-16/h1,5,7,13H,2-4,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFGIXWAJRXPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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